molecular formula C11H14BrCl B14043180 1-(3-Bromopropyl)-4-chloro-3-ethylbenzene

1-(3-Bromopropyl)-4-chloro-3-ethylbenzene

Cat. No.: B14043180
M. Wt: 261.58 g/mol
InChI Key: DZWKKLQWJXWOJA-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-chloro-3-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromopropyl group, a chloro group, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-chloro-3-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-chloro-3-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-chloro-3-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: 1-(3-Hydroxypropyl)-4-chloro-3-ethylbenzene.

    Elimination: 4-Chloro-3-ethylstyrene.

    Oxidation: 4-Chloro-3-ethylbenzoic acid.

Scientific Research Applications

1-(3-Bromopropyl)-4-chloro-3-ethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-ethylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The chloro and ethyl groups influence the compound’s reactivity and stability by affecting the electron density on the benzene ring .

Comparison with Similar Compounds

    1-Bromo-3-phenylpropane: Similar structure but lacks the chloro and ethyl groups.

    4-Chloro-3-ethylbenzyl bromide: Similar but with a different position of the bromine atom.

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

4-(3-bromopropyl)-1-chloro-2-ethylbenzene

InChI

InChI=1S/C11H14BrCl/c1-2-10-8-9(4-3-7-12)5-6-11(10)13/h5-6,8H,2-4,7H2,1H3

InChI Key

DZWKKLQWJXWOJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCCBr)Cl

Origin of Product

United States

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